

Tranilast's Impact on Angiogenesis and Vascular Permeability: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of **Tranilast** on angiogenesis and vascular permeability. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a thorough understanding of **Tranilast**'s mechanism of action in these critical physiological and pathological processes.

Quantitative Data Summary

Tranilast has been demonstrated to inhibit several key processes involved in angiogenesis in a dose-dependent manner. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Effects of **Tranilast** on Angiogenesis



Parameter	Cell Type	Assay	IC50 Value (μΜ)	95% Confidence Limits	Citation
Proliferation	Human Dermal Microvascular Endothelial Cells (HDMECs)	[3H]- Thymidine incorporation	136	124–137 μΜ	[1][2]
VEGF- induced Chemotaxis	Human Dermal Microvascular Endothelial Cells (HDMECs)	Boyden Chamber Assay	135	124–147 μΜ	[1][2]
Tube Formation	Human Dermal Microvascular Endothelial Cells (HDMECs)	Matrigel Tube Formation Assay	175	151–204 μΜ	[1][2]
VEGF- induced Proliferation	Bovine Retinal Microcapillary Endothelial Cells (BRECs)	[3H]- Thymidine incorporation	22	-	[3][4]
bFGF- induced Proliferation	Bovine Retinal Microcapillary Endothelial Cells (BRECs)	[3H]- Thymidine incorporation	82	-	[3][4]



Hypoxia- induced Proliferation	Bovine Retinal Microcapillary Endothelial Cells (BRECs)	[3H]- Thymidine incorporation	10	-	[3][4]
VEGF- induced Migration	Bovine Retinal Microcapillary Endothelial Cells (BRECs)	Boyden Chamber Assay	18	-	[3]

Table 2: In Vivo Effects of **Tranilast** on Angiogenesis

Model	Animal	Assay	Treatment	Effect	Citation
VEGF- induced Angiogenesis	Mice	Matrigel Plug Assay	300 mg/kg orally, twice a day for 3 days	Significant suppression of angiogenesis	[1][2]
Photochemic ally Induced Endothelial Injury	Spontaneousl y Hypertensive Rats (SHR)	Intimal Thickening Assessment	30, 100, and 300 mg/kg, p.o.	29%, 62%, and 87% reduction in intimal area, respectively	[5]
Colorectal Cancer Xenograft	Mice	Immunohisto chemistry (CD31)	Tranilast treatment	Reduced tumor density and angiogenesis	[6][7]

Table 3: Effects of **Tranilast** on Vascular Permeability



Model	Animal	Assay	Treatment	Effect	Citation
VEGF/VPF- induced Vascular Permeability	Rat	Air Pouch Model	Tranilast (dose- dependent)	Inhibition of VEGF/VPF- induced vascular permeability	[8]
Carrageenin- induced Capillary Permeability	Rat	Capillary Permeability Assay	50-400 mg/kg, p.o.	Dose- dependent inhibition of enhanced capillary permeability	[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and further investigation of **Tranilast**'s effects.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a crucial step in angiogenesis.[10][11][12]

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
- Endothelial Cell Growth Medium
- Basement Membrane Extract (BME), such as Matrigel®
- 96-well cell culture plates
- Test substance (Tranilast) and vehicle control
- Calcein AM (for fluorescence-based quantification)



· Inverted microscope with a digital camera

Protocol:

- Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 μL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered.[8]
- Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- Cell Seeding: Harvest endothelial cells and resuspend them in growth medium at a concentration of 1-2 x 10⁵ cells/mL. Add 100 μL of the cell suspension (1-2 x 10⁴ cells) to each BME-coated well.[8]
- Treatment: Add Tranilast at various concentrations to the respective wells. Include a vehicle control group.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
- · Visualization and Quantification:
 - Phase-Contrast Microscopy: Observe tube formation using an inverted microscope.
 Capture images at 4x or 10x magnification.
 - Fluorescence Microscopy (Optional): For more quantitative analysis, the cells can be labeled with Calcein AM prior to or after tube formation.
 - Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Measure parameters such as total tube length, number of junctions, and number of loops.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel containing pro-angiogenic factors.

Materials:

Growth factor-reduced BME (Matrigel®)



- Pro-angiogenic factor (e.g., VEGF, bFGF)
- Heparin
- Test substance (Tranilast) or vehicle
- 6-8 week old mice (e.g., C57BL/6)
- Ice-cold syringes and needles (24-27 gauge)

Protocol:

- Matrigel Preparation: Thaw BME on ice. In a pre-chilled tube, mix BME with the proangiogenic factor (e.g., 100 ng/mL VEGF) and heparin (e.g., 10 units/mL). If testing an inhibitor, add **Tranilast** to the mixture. Keep the mixture on ice at all times to prevent premature gelling.[6]
- Animal Anesthesia: Anesthetize the mice using an approved protocol.
- Subcutaneous Injection: Draw 0.5 mL of the Matrigel mixture into an ice-cold syringe. Inject the mixture subcutaneously into the dorsal flank of the mouse. The liquid Matrigel will form a solid plug at body temperature.[6]
- Treatment (Systemic): If **Tranilast** is administered systemically, follow the dosing regimen as
 described in the study (e.g., oral gavage).
- Plug Excision: After a predetermined time (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
- Analysis:
 - Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.
 - Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker, such as CD31, to visualize and quantify microvessel density.[7]



Miles Assay for Vascular Permeability

The Miles assay is a classic in vivo method to quantify vascular permeability by measuring the extravasation of a dye bound to serum albumin.[1][2]

Materials:

- Evans Blue dye (e.g., 0.5% solution in sterile saline)
- Permeability-inducing agent (e.g., VEGF, histamine)
- Test substance (Tranilast) or vehicle
- · Mice or rats
- Formamide
- Spectrophotometer

Protocol:

- **Tranilast** Administration: Administer **Tranilast** or vehicle to the animals according to the experimental design (e.g., oral gavage, intraperitoneal injection).
- Dye Injection: Anesthetize the animals. Inject a known volume of Evans Blue dye solution (e.g., 100 μL for a mouse) intravenously via the tail vein. Allow the dye to circulate for a specific period (e.g., 30 minutes).[2]
- Induction of Permeability: Inject the permeability-inducing agent intradermally into a specific skin site (e.g., shaved back). Inject a vehicle control at a contralateral site.[2]
- Tissue Collection: After a defined time (e.g., 20-30 minutes), euthanize the animal and excise the skin sites of injection.
- Dye Extraction: Weigh the excised tissue and place it in a known volume of formamide. Incubate at 55-60°C for 24-48 hours to extract the Evans Blue dye.



 Quantification: Centrifuge the formamide extracts to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of dye extravasated is proportional to the increase in vascular permeability.

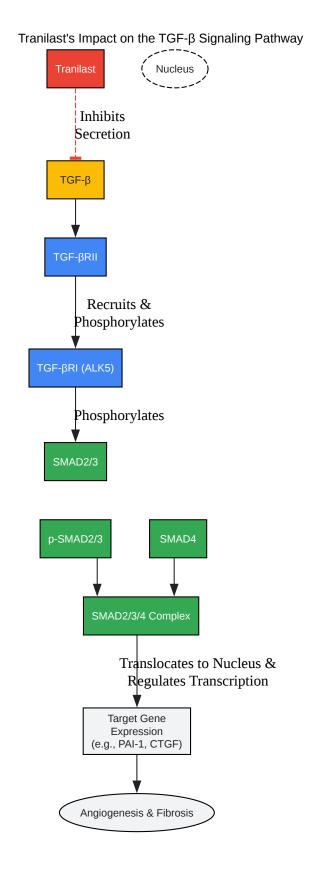
Signaling Pathways and Experimental Workflows

Tranilast exerts its anti-angiogenic and anti-permeability effects by modulating key signaling pathways, primarily the Transforming Growth Factor-beta (TGF- β) and Vascular Endothelial Growth Factor (VEGF) pathways.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of **Tranilast**'s action on these pathways.

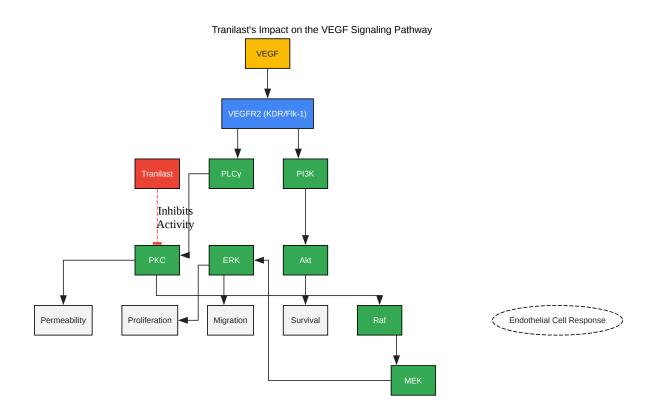




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Caption: **Tranilast** inhibits TGF- β signaling, a key pathway in angiogenesis.





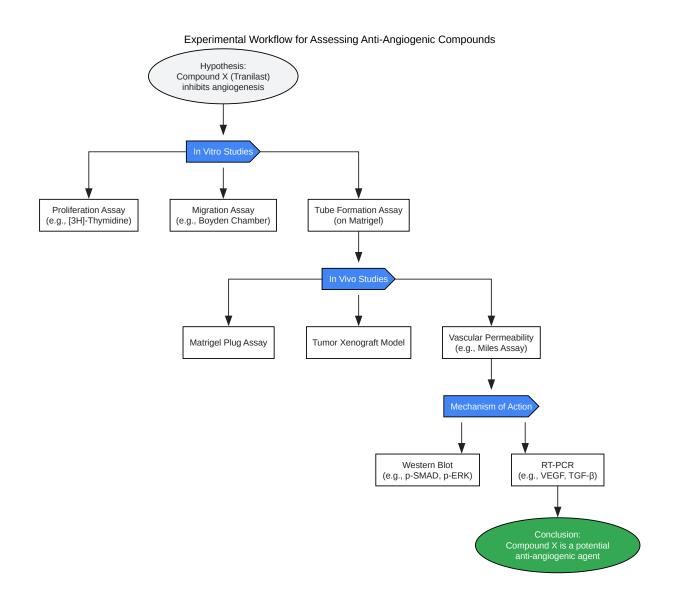
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Caption: Tranilast interferes with VEGF signaling, affecting endothelial cells.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the anti-angiogenic properties of a compound like **Tranilast**.





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Caption: A typical workflow for evaluating anti-angiogenic compounds.



In conclusion, the available data strongly support the role of **Tranilast** as a potent inhibitor of angiogenesis and vascular permeability. Its mechanism of action appears to be multifactorial, involving the suppression of key signaling pathways such as TGF- β and VEGF. The detailed protocols and compiled quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of **Tranilast** and similar compounds.

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